(2R,3S)-3-Phenylisoserine methyl ester
Overview
Description
“(2R,3S)-3-Phenylisoserine methyl ester” is a chemical compound with the CAS Number: 131968-74-6 . Its molecular weight is 195.22 and its IUPAC name is methyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate . It is a solid substance and is stored in dry conditions at 2-8°C .
Molecular Structure Analysis
The InChI code for “(2R,3S)-3-Phenylisoserine methyl ester” is 1S/C10H13NO3/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7/h2-6,8-9,12H,11H2,1H3/t8-,9+/m0/s1 . The InChI key is WZPZWAQKLOPJEL-DTWKUNHWSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2R,3S)-3-Phenylisoserine methyl ester” include a melting point of 87-88℃ , a predicted boiling point of 343.0±42.0 °C , and a predicted density of 1.212±0.06 g/cm3 . Its pKa is predicted to be 10.35±0.45 .Scientific Research Applications
Subheading: Chemical Modification and Application Potential
The chemical modification of certain biopolymers like xylan offers a path to creating biopolymer ethers and esters with specific properties. These modifications are contingent on factors such as functional groups, the degree of substitution, and the substitution pattern. For instance, reactions with sodium monochloroacetate and 2,3-epoxypropyltrimethylammonium chloride in aqueous sodium hydroxide/slurry medium have been explored. The conditions during activation greatly influence the structure and properties of the product. Advanced analytical techniques such as NMR spectroscopy and HPLC are pivotal in describing structure-property relationships. Such modified biopolymers like xylan esters have potential applications ranging from drug delivery to acting as paper strength additives and antimicrobial agents due to their ability to form spherical nanoparticles with a size down to 60 nm and a narrow particle size distribution through a simple dialysis process (Petzold-Welcke et al., 2014).
Subheading: Natural Occurrence and Biological Activities
Parabens, esters of para-hydroxybenzoic acid, have been identified in various natural sources, indicating the possibility of their biosynthesis in nature. They are reported to possess various biological activities such as allelopathic, antimicrobial, and insecticidal, which might enhance the competitiveness of plants, algae, and microorganisms to better accommodate biotic and abiotic stress. These findings suggest a reconsideration of parabens, not just as human-made pollutants, but as compounds that might be biosynthesized naturally. However, the introduction of synthesized parabens into ecosystems might disrupt the metabolic processes of certain plant, algal, and microbial communities. Therefore, a deeper understanding of the relevant mechanisms and ecological consequences is essential (Haman et al., 2015).
Safety And Hazards
properties
IUPAC Name |
methyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7/h2-6,8-9,12H,11H2,1H3/t8-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPZWAQKLOPJEL-DTWKUNHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C1=CC=CC=C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]([C@H](C1=CC=CC=C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436431 | |
Record name | (2R,3S)-3-Phenylisoserine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50436431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S)-3-Phenylisoserine methyl ester | |
CAS RN |
131968-74-6 | |
Record name | (2R,3S)-3-Phenylisoserine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50436431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R,3S)-3-Phenylisoserine methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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